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Compound of Interest

Compound Name: A-485

Cat. No.: B605051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

A-485 is a potent and selective small-molecule inhibitor of the histone acetyltransferases

(HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role

in regulating gene expression by acetylating histone and non-histone proteins, making them

attractive targets in various diseases, particularly cancer. Validating that a compound like A-485
engages its intended targets and elicits the expected downstream effects is a crucial step in

preclinical drug development. This guide provides a comparative overview of A-485 and other

p300/CBP inhibitors, along with detailed experimental protocols to validate their on-target

effects.

Comparative Analysis of p300/CBP Inhibitors
The field of p300/CBP inhibition has evolved, with several compounds being developed. A-485
stands out for its potency and selectivity. Below is a comparison of A-485 with other notable

p300/CBP inhibitors. The data highlights the superior potency of A-485 compared to the widely

used tool compound C646 and provides a landscape of its activity relative to other modern

inhibitors like iP300w and CPI-1612.
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Compound Target(s)
Mechanism
of Action

Biochemica
l IC50
(p300)

Cellular
H3K27ac
IC50

Reference

A-485 p300/CBP
Acetyl-CoA

Competitive
9.8 nM

~73 nM (PC-

3 cells)
[1][2]

C646 p300/CBP
Acetyl-CoA

Competitive
~400 nM

>10 µM (PC-

3 cells)
[1]

iP300w p300/CBP Not specified 15.8 nM Not specified

CPI-1612 p300/CBP Not specified 10.7 nM Not specified

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of A-485, a multi-pronged experimental approach is

recommended. This involves directly measuring target engagement, assessing the immediate

downstream enzymatic consequences, and evaluating the impact on global gene expression.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a

cellular context. The principle is that ligand binding stabilizes the target protein, leading to a

higher melting temperature.

Protocol:

Cell Culture and Treatment:

Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to p300/CBP

inhibition) to 70-80% confluency.

Treat cells with varying concentrations of A-485 or a vehicle control (e.g., DMSO) for a

predetermined time (e.g., 1-3 hours) at 37°C.
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Heat Shock:

After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with

protease inhibitors).

Aliquot the cell suspension into PCR tubes.

Expose the aliquots to a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments) for

3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

Cell Lysis and Protein Solubilization:

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and

thawing at room temperature).

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate

the soluble fraction (containing stabilized protein) from the precipitated, denatured

proteins.

Protein Quantification:

Carefully collect the supernatant.

Analyze the amount of soluble p300 or CBP in the supernatant by Western blotting or an

immunoassay like ELISA.

Data Analysis:

Quantify the band intensities from the Western blot.

Plot the amount of soluble target protein as a function of temperature for both vehicle- and

A-485-treated samples. A shift in the melting curve to a higher temperature in the

presence of A-485 indicates target engagement.

Western Blotting for Histone Acetylation
A direct consequence of p300/CBP inhibition is a reduction in the acetylation of their primary

substrates, histones H3 and H4. Acetylation of lysine 27 on histone H3 (H3K27ac) is a well-
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established biomarker for p300/CBP activity.[1]

Protocol:

Cell Treatment and Lysis:

Plate cells and treat with a dose-response of A-485 and/or other inhibitors for a defined

period (e.g., 3-24 hours).

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

deacetylase inhibitors (e.g., Trichostatin A).

Protein Quantification and Electrophoresis:

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Protein Transfer and Immunoblotting:

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with a primary antibody specific for H3K27ac.

As a loading control, also probe for total Histone H3.

Wash the membrane and incubate with a corresponding HRP-conjugated secondary

antibody.

Detection and Analysis:

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal. A

dose-dependent decrease in the H3K27ac/total H3 ratio confirms the on-target enzymatic
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effect of A-485.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq provides a genome-wide map of H3K27ac, a mark typically found at active

enhancers and promoters. Treatment with A-485 is expected to lead to a global reduction in

H3K27ac peaks, particularly at regulatory regions of genes controlled by p300/CBP.

Protocol:

Cell Treatment and Cross-linking:

Treat cells with A-485 or vehicle as in the Western blot protocol.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and

incubating for a short period (e.g., 10 minutes) at room temperature.

Quench the cross-linking reaction with glycine.

Chromatin Preparation:

Harvest and lyse the cells to isolate the nuclei.

Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 base pairs.

Immunoprecipitation:

Incubate the sheared chromatin overnight with an antibody specific for H3K27ac.

Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

Wash the beads extensively to remove non-specific binding.

DNA Purification and Sequencing:

Elute the chromatin from the beads and reverse the cross-links by heating.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA fragments.

Prepare a sequencing library from the purified DNA and perform high-throughput

sequencing.

Data Analysis:

Align the sequencing reads to a reference genome.

Perform peak calling to identify regions of H3K27ac enrichment.

Compare the H3K27ac profiles between A-485- and vehicle-treated samples to identify

differential peaks. A significant reduction in H3K27ac peaks in the A-485 treated samples

validates its genome-wide on-target effect.

Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been

generated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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